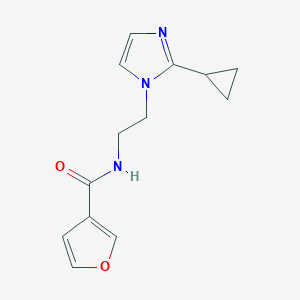

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide moiety linked via an ethyl chain to a 2-cyclopropyl-substituted imidazole ring. The cyclopropyl group may enhance metabolic stability and influence lipophilicity, impacting bioavailability and target binding.

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(11-3-8-18-9-11)15-5-7-16-6-4-14-12(16)10-1-2-10/h3-4,6,8-10H,1-2,5,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVHOUGTEWPDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

Formation of the furan ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.

Coupling of the imidazole and furan rings: This step involves the use of coupling reagents such as carbodiimides to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Glycogen Synthase Kinase 3 (GSK-3) Inhibition

One of the primary applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various diseases, including Alzheimer's disease and non-insulin-dependent diabetes mellitus. The inhibition of GSK-3 can lead to therapeutic benefits in these conditions by modulating cellular signaling pathways associated with these diseases .

1.2 Cancer Treatment

The compound has also been explored for its potential in cancer treatment. Substituted imidazole compounds have been shown to modulate the activity of various kinases involved in cancer progression. The structural similarity of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide to known kinase inhibitors suggests it may exhibit similar properties .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy as a therapeutic agent.

2.1 Synthetic Pathways

The synthesis involves several steps, including the formation of the imidazole ring and subsequent modifications to introduce the furan and carboxamide functionalities. A typical synthetic route may include:

- Formation of the imidazole core.

- Coupling with furan derivatives.

- Introduction of the carboxamide group through acylation reactions.

This multi-step synthesis allows for variations that can enhance biological activity or selectivity against specific targets .

2.2 Structure-Activity Relationship Studies

SAR studies have indicated that modifications to the cyclopropyl group and the furan moiety can significantly impact the biological activity of the compound. For example, substituents on the furan ring may enhance binding affinity to GSK-3 or improve pharmacokinetic properties .

Case Studies and Research Findings

3.1 In Vivo Studies on GSK-3 Inhibition

Recent studies have demonstrated that compounds similar to this compound effectively reduce GSK-3 activity in animal models, leading to improved outcomes in models of Alzheimer's disease . These findings support further investigation into this compound's therapeutic potential.

3.2 Anti-Cancer Activity

Research has shown that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. Compounds structurally related to this compound have been tested in vitro, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry, particularly concerning its roles as a GSK-3 inhibitor and potential anti-cancer agent. Continued exploration of its synthesis, SAR, and biological activity will be essential for developing effective therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Furan Carboxamide Moieties

(a) N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide

- Key Features : Contains a furan-3-carboxamide group linked to a dibenzocycloheptenylamine scaffold.

- Target/Activity : Acts as a p38 MAP kinase inhibitor, suppressing proinflammatory cytokines (e.g., TNF-α, IL-1β) .

- Structural Differences : The dibenzocycloheptenyl group replaces the imidazole-cyclopropyl moiety in the target compound. This aromatic system may enhance π-π stacking interactions with kinase active sites.

- Pharmacological Insight : Demonstrated efficacy in anti-inflammatory models, with crystal structure analysis revealing intramolecular hydrogen bonding (N–H···O) stabilizing its conformation .

(b) N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (Compound 00082235)

- Key Features : Features a naphtho[2,3-b]furan-3-carboxamide core with an isopentyl chain.

- Comparison: The extended aromatic system (naphthofuran vs. simple furan) may reduce solubility but improve target affinity.

Imidazole-Containing Analogues

(a) N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

- Key Features : Combines a furan-2-carboxamide group with a benzo[d]thiazol-imidazole hybrid.

- Structural Differences: The furan substitution (2-carboxamide vs. The benzo[d]thiazol group introduces a bulky, planar system absent in the target compound, possibly affecting steric hindrance .

(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Key Features : Incorporates a benzodioxol-imidazole scaffold with a hydrazinecarboxamide linker.

- Comparison : The hydrazine linker and benzodioxol group introduce polarity and hydrogen-bonding capacity, differing from the ethyl chain and cyclopropyl group in the target compound. Single-crystal X-ray analysis confirmed its (E)-configuration, emphasizing rigidity .

Comparative Analysis Table

Key Findings and Implications

Structural Flexibility vs. Rigidity : The target compound’s ethyl linker and cyclopropyl group may balance flexibility and metabolic stability, whereas rigid systems like dibenzocycloheptenyl or benzodioxol derivatives rely on planar interactions .

Substituent Effects : The cyclopropyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., chloro, methoxy) in other analogues .

Pharmacological Gaps : While furan-3-carboxamide derivatives show kinase inhibition (e.g., p38 MAP kinase ), the target compound’s specific activity remains unverified.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring and an imidazole ring , which contribute to its unique properties. The synthesis typically involves several key steps:

- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Cyclopropyl Group : Utilization of cyclopropyl halides in the presence of a base.

- Formation of the Furan Ring : Various methods including the Paal-Knorr synthesis.

- Coupling of the Rings : Using coupling reagents such as carbodiimides to form the amide bond.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. A study indicated that compounds with similar structures exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM . The compound's structural features likely enhance its interaction with microbial targets.

| Pathogen | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antiviral Activity

Recent research has highlighted the potential of this compound as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Inhibitory assays demonstrated binding affinities that suggest a promising role in antiviral drug development . Although specific IC50 values for this compound were not detailed, related compounds showed significant inhibitory effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.

These interactions can lead to downstream effects such as apoptosis in cancer cells or inhibition of pathogen growth.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its analogs:

- Cancer Research : In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Natural Killer Cell Activity : Research into ex-vivo cultures showed that certain derivatives enhanced NK cell proliferation and activity, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

The biological activity and chemical properties can be compared to similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide | Benzene ring instead of furan | Moderate antibacterial activity |

| N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide | Thiophene ring | Enhanced antifungal properties |

This compound's distinct furan structure may provide unique reactivity and biological interactions compared to its analogs.

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Carboxamides

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c (monoclinic) | |

| Unit cell dimensions | a = 10.769 Å, b = 21.746 Å | |

| c = 8.867 Å, β = 101.93° | ||

| Hydrogen bond (N–H···O) | 2.84–2.90 Å |

Q. Table 2. Synthesis Yield Optimization Strategies

| Strategy | Expected Impact on Yield | Reference |

|---|---|---|

| Catalyst substitution | +10–20% | |

| Solvent polarity adjustment | +5–15% | |

| Gradient chromatography | +5% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.